(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Catalog No.
S759852
CAS No.
86321-24-6
M.F
C₁₆H₁₆Na₂O₁₀
M. Wt
370.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-met...

CAS Number

86321-24-6

Product Name

(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C₁₆H₁₆Na₂O₁₀

Molecular Weight

370.31 g/mol

InChI

InChI=1S/C16H18O10/c1-24-9-6-7(3-5-10(17)18)2-4-8(9)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2-6,11-14,16,19-21H,1H3,(H,17,18)(H,22,23)/b5-3+/t11-,12-,13+,14-,16+/m0/s1

InChI Key

TWSIWBHKRJLZCF-MBAOVNHDSA-N

SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Synonyms

4-(2-Carboxyethenyl)-2-methoxyphenyl β-D-Glucopyranosiduronic Acid Disodium Salt

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

The compound (2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule characterized by multiple functional groups including carboxylic acids, methoxy groups, and hydroxyl groups. Its stereochemistry is defined by the specific configuration at several chiral centers (2S, 3S, 4S, 5R, 6S), which is critical for its biological activity and interaction with biological systems. This compound belongs to a class of molecules known for their potential therapeutic applications.

Antioxidant activity:

  • Studies suggest that FA4G retains strong antioxidant properties similar to its parent compound, ferulic acid []. This ability to scavenge free radicals could be beneficial in research exploring its potential role in preventing oxidative stress-related diseases.

Potential health benefits:

  • Although limited, some studies have explored the potential health benefits of FA4G. For instance, research suggests that FA4G might exhibit anti-inflammatory and neuroprotective properties, but further investigation is needed to confirm these findings [, ].

Biomarker potential:

  • As a metabolite of ferulic acid, FA4G could potentially serve as a biomarker for dietary intake of ferulic acid-rich foods. This could be helpful in studies investigating the association between dietary habits and health outcomes [].

In vitro and ex vivo studies:

  • FA4G's properties have been studied in cell cultures and tissues (ex vivo) to understand its potential biological effects. These studies provide valuable insights into its potential mechanisms of action for further exploration [, ].
Involving this compound primarily include:

  • Acid-Base Reactions: The carboxylic acid groups can donate protons, participating in acid-base equilibria.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Nucleophilic Substitution: The methoxy group can be involved in nucleophilic substitution reactions under specific conditions.
  • Redox Reactions: The hydroxyl groups may undergo oxidation or reduction depending on the reaction environment.

These reactions are often facilitated by enzymes in biological systems, allowing for metabolic transformations that are crucial for its activity.

The biological activity of this compound is significant due to its structural features. It has been shown to possess:

  • Antioxidant Properties: Its ability to scavenge free radicals may contribute to protective effects against oxidative stress.
  • Antimicrobial Activity: Similar compounds have demonstrated effectiveness against various pathogens.
  • Anti-inflammatory Effects: The presence of multiple hydroxyl groups may enhance its interaction with inflammatory pathways.

Studies utilizing computer-aided prediction methods have indicated a broad spectrum of potential biological activities based on its structure .

Several synthesis methods have been reported for compounds similar to (2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, including:

  • Multi-step Organic Synthesis: Involves starting from simpler organic precursors and using various reagents and catalysts to build the complex structure.
  • Enzymatic Synthesis: Utilizing enzymes to catalyze specific reactions that form the desired compound under mild conditions.
  • Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and enhance sustainability in the synthesis process.

This compound has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for drug development targeting oxidative stress-related diseases.
  • Nutraceuticals: Potential use in dietary supplements due to its antioxidant properties.
  • Cosmetics: Incorporation into formulations aimed at reducing skin inflammation and oxidative damage.

Interaction studies are crucial for understanding how this compound affects biological systems. Research indicates that it may interact with:

  • Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
  • Receptors: Binding to cell surface receptors that mediate cellular responses.
  • Other Biomolecules: Forming complexes with proteins or nucleic acids that alter their function.

In silico studies using predictive models have been employed to assess these interactions .

Several compounds share structural similarities with (2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, including:

Compound NameStructural FeaturesBiological Activity
Compound AHydroxyl and methoxy groupsAntioxidant
Compound BMultiple carboxylic acidsAntimicrobial
Compound CTrihydroxy structureAnti-inflammatory

Uniqueness

The uniqueness of the target compound lies in its specific stereochemical arrangement and the combination of functional groups that confer distinct biological activities not fully replicated by other compounds. This makes it a valuable candidate for further research and development in medicinal chemistry.

XLogP3

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Wikipedia

Ferulic acid 4-glucuronide

Dates

Modify: 2024-04-14

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